p-Bromophenyl propionate is an organic compound classified under the category of aromatic esters. Its chemical structure is characterized by the presence of a bromine substituent on the phenyl group and a propionate functional group. The compound is identified by its CAS number 23600-77-3 and has the molecular formula with a molecular weight of approximately 229.07 g/mol . It is commonly utilized in various chemical synthesis processes, particularly in pharmaceutical applications.
The synthesis of p-bromophenyl propionate can be achieved through multiple routes, primarily involving the reaction of 4-bromophenol with propionic acid. One effective method includes:
The molecular structure of p-bromophenyl propionate features a bromine atom attached to the para position of the phenyl ring, which influences its reactivity and physical properties. The compound can be represented structurally as follows:
Key structural data includes:
p-Bromophenyl propionate participates in various chemical reactions, including:
The mechanism of action for p-bromophenyl propionate primarily involves its role as an electrophile in nucleophilic substitution reactions. The bromine atom on the phenyl ring increases the electron deficiency of the aromatic system, making it more reactive towards nucleophiles. This property is exploited in various synthetic pathways, particularly in pharmaceutical chemistry where it serves as an intermediate for more complex molecules .
The physical and chemical properties of p-bromophenyl propionate are critical for its application in synthesis:
p-Bromophenyl propionate finds applications across various fields:
The primary synthetic route for p-bromophenyl propionate (C₉H₉BrO₂, CAS 23600-77-3) involves the esterification of 4-bromophenol with propionyl chloride under anhydrous conditions. This reaction proceeds via nucleophilic acyl substitution, where the phenolic oxygen attacks the electrophilic carbonyl carbon of propionyl chloride, displacing chloride ion. A base catalyst (typically triethylamine) is employed to neutralize the HCl byproduct, driving the reaction to completion [2] [10].
An alternative Steglich esterification approach utilizes propionic acid directly with 4-bromophenol, mediated by N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP). This method is advantageous for acid-sensitive substrates, operating under mild conditions (0–25°C) and achieving yields exceeding 85% within 6 hours [8].
Table 1: Esterification Methods for p-Bromophenyl Propionate Synthesis
Reactants | Catalyst System | Temperature | Reaction Time | Yield |
---|---|---|---|---|
4-Bromophenol + Propionyl chloride | Triethylamine | 0–5°C → 25°C | 4 hours | 78–82% |
4-Bromophenol + Propionic acid | DCC/DMAP | 25°C | 6 hours | 85–90% |
Catalyst selection critically influences reaction efficiency and regioselectivity. Industrial patents describe a composite catalyst (MnO₂/Fe₂O₃/ThO₂) for synthesizing related intermediates like p-bromo propiophenone, achieving 77% yield via decarboxylation of p-bromobenzoic acid with propionic acid. This system minimizes byproducts like o-bromophenyl propionate through steric control [4]. For direct esterification, DMAP (5 mol%) accelerates acyl transfer by forming a highly reactive acylpyridinium intermediate, reducing reaction times by 40% compared to uncatalyzed processes [8]. Lewis acid catalysts (e.g., AlCl₃) are avoided due to the risk of aryl–halogen bond cleavage.
Table 2: Catalytic Systems for Ester Synthesis
Catalyst | Function | Byproduct Suppression | Yield Increase |
---|---|---|---|
MnO₂/Fe₂O₃/ThO₂ (Composite) | Facilitates decarboxylative ketonization | Isomeric bromo compounds | 77% vs. 60% (non-catalytic) |
DMAP | Nucleophilic catalysis in DCC coupling | Oligomers/polyesters | 90% vs. 50% (DCC alone) |
Industrial production prioritizes cost efficiency, reproducibility, and minimal purification steps. Key optimized parameters include:
Large-scale processes employ continuous flow reactors to manage exothermic reactions and improve heat transfer. Post-reaction, crude product is washed with sodium bicarbonate to remove residual acids, followed by solvent recovery (>95% efficiency) to reduce waste [9].
Table 3: Industrial Optimization Parameters
Parameter | Laboratory Scale | Industrial Scale | Impact |
---|---|---|---|
Temperature | 25°C | 110–115°C | Prevents decarboxylation side reactions |
Catalyst Loading | 5 mol% DMAP | 2.5 mol% DMAP | Cost reduction without yield loss |
Purification Method | Column chromatography | Recrystallization | Throughput: 50 kg/batch |
Reaction Time | 6 hours | 3 hours | 30% higher productivity |
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